

Structural Elucidation and Analytical Methodologies for ϵ,ϵ -Carotene: A Technical Whitepaper

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Compound of Interest

Compound Name: *epsilon-Carotene*

CAS No.: 38894-81-4

Cat. No.: B1207985

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Executive Summary

In the landscape of natural tetraterpenoids, ϵ,ϵ -carotene occupies a unique biochemical niche. While widely recognized carotenoids like β,β -carotene and lycopene dominate nutritional and pharmaceutical research, ϵ,ϵ -carotene serves as a critical biomarker for specific plant metabolisms and a precursor to highly specialized xanthophylls (e.g., lactucaxanthin). This whitepaper provides an in-depth mechanistic analysis of the chemical architecture of ϵ,ϵ -carotene, traces its enzymatic biosynthetic pathway, and establishes a self-validating, highly reproducible extraction and UHPLC-PDA quantification protocol designed for advanced drug development and phytochemical profiling.

Chemical Architecture & Molecular Dynamics

ϵ,ϵ -Carotene (Chemical Formula: $C_{40}H_{56}$) is a highly lipophilic, symmetric tetraterpenoid composed of eight consecutive isoprene units [3]. The defining structural feature of this molecule is the presence of two ϵ -ionone-type rings at opposite termini of its polyene chain.

Mechanistic Impact of the ϵ -Ring: The placement of the double bond within the terminal rings dictates the molecule's photophysical properties. In β -rings (found in β,β -carotene), the double bond is located at the C5-C6 position, allowing it to conjugate fully with the main polyene backbone, resulting in 11 conjugated double bonds. Conversely, in the ϵ -rings of ϵ,ϵ -carotene, the double bond is shifted to the C4-C5 position. Because the ring attaches to the main chain at the sp^3 -hybridized C6 carbon, the ring's double bond is sterically isolated and not conjugated with the central chain [5].

Consequently, ϵ,ϵ -carotene possesses only 9 conjugated double bonds. This reduction in the conjugated π -electron system induces a hypsochromic (blue) shift in its UV-Vis absorption spectrum, moving its absorption maximum (λ_{max}) to approximately 445 nm, which imparts a distinct yellowish hue compared to the deep orange/red of highly conjugated carotenes.

Table 1: Physicochemical Properties of ϵ,ϵ -Carotene

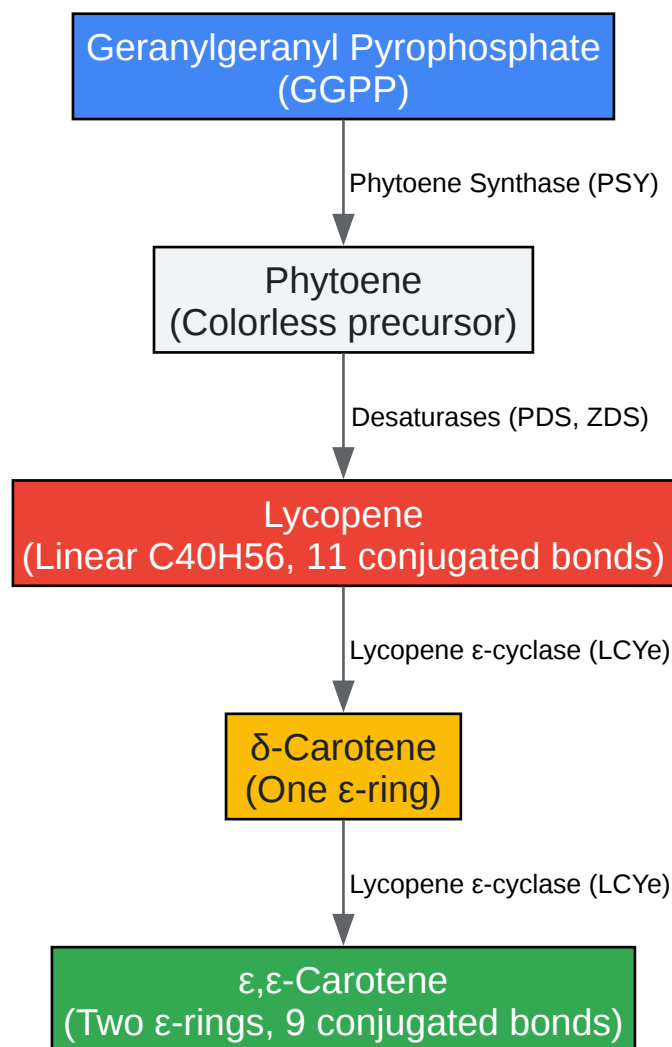
Property	Specification
IUPAC Name	(6R,6'R)-1,5,5-trimethyl-6-[...]-cyclohexene
Chemical Formula	$C_{40}H_{56}$
Molecular Weight	536.888 g/mol
Monoisotopic Mass	536.438 Da
Conjugated Double Bonds	9
Absorption Max (λ_{max})	~445 nm (in chloroform/hexane)
PubChem CID	446439

Biosynthetic Pathway and Enzymatic Causality

The biosynthesis of ϵ,ϵ -carotene is tightly regulated by specific cyclases in the plastids of plants and algae. The pathway begins with the condensation of geranylgeranyl pyrophosphate (GGPP) to form the colorless precursor phytoene. Sequential desaturation yields lycopene, a linear molecule with 11 conjugated double bonds.

The bifurcation of the carotenoid pathway depends on the specific cyclases present. To synthesize ϵ,ϵ -carotene, the enzyme Lycopene ϵ -cyclase (LCYe) acts symmetrically on both

ends of the lycopene molecule. The first cyclization yields δ -carotene (one ϵ -ring, one linear end), and the second cyclization closes the remaining end to form ϵ,ϵ -carotene.



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Biosynthetic pathway of ϵ,ϵ -carotene demonstrating enzymatic cyclization of lycopene.

Advanced Extraction and UHPLC-PDA Protocol

Carotenoids are notoriously unstable; they are highly susceptible to oxidative degradation, thermal breakdown, and UV-induced cis-trans photoisomerization [2]. To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating specific physicochemical safeguards to guarantee high-fidelity extraction and quantification.

Step-by-Step Methodology & Causality

Step 1: Cryogenic Homogenization

- Action: Flash-freeze the biological sample in liquid nitrogen and pulverize it into a fine powder using a mortar and pestle under dim or yellow light.
- Causality: Cryogenic temperatures instantly halt the activity of endogenous lipoxygenases that would otherwise degrade the polyene chain. Operating in the dark prevents UV-catalyzed trans-to-cis isomerization, preserving the native stereochemistry of the ϵ,ϵ -carotene [2].

Step 2: Antioxidant-Assisted Solvent Extraction

- Action: Transfer the homogenate to a flask and add an extraction solvent (Acetone/Hexane 1:1 v/v) spiked with 0.1% Butylated hydroxytoluene (BHT) [1].
- Causality: The biphasic polarity of acetone and hexane effectively disrupts lipid-protein complexes in the cellular matrix, releasing lipophilic carotenoids. BHT is critical; it acts as a sacrificial radical scavenger, neutralizing reactive oxygen species (ROS) and preventing chain-reaction oxidation of the carotenoid's double bonds during solvent exposure.

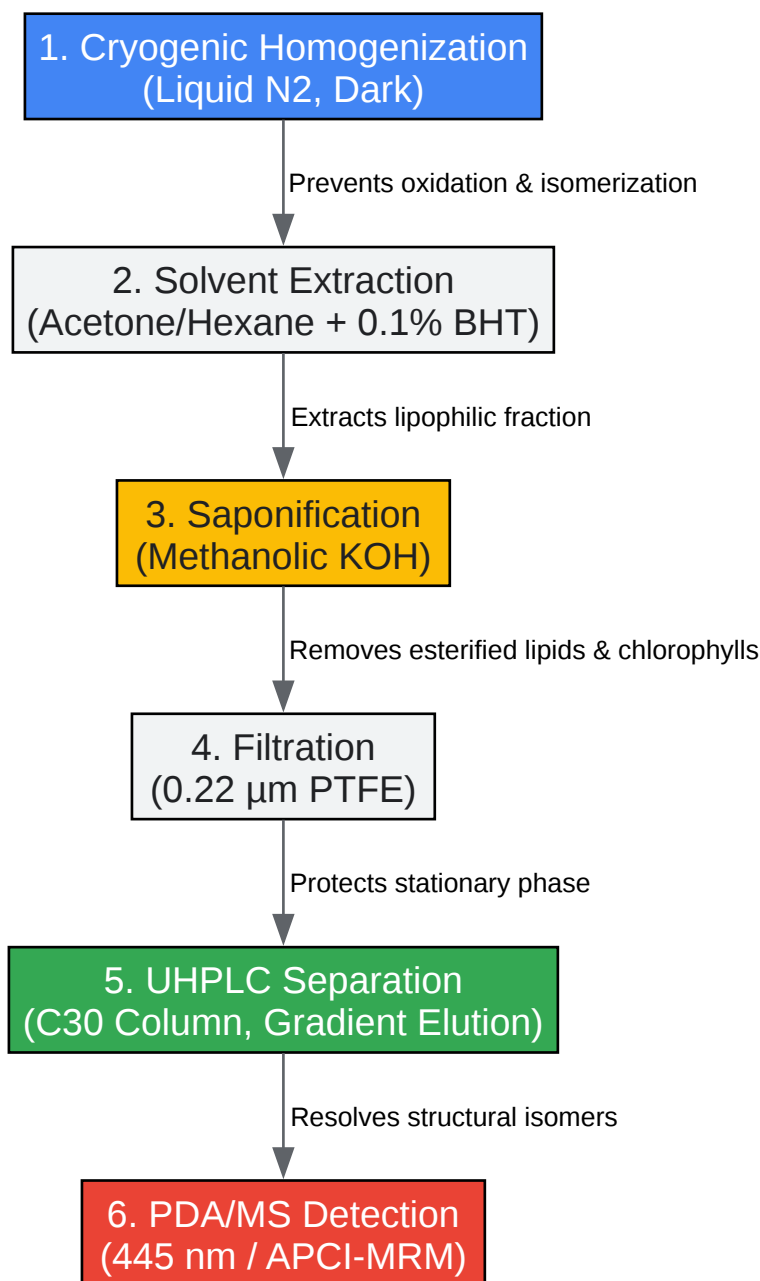
Step 3: Matrix Saponification

- Action: Treat the organic extract with 40% methanolic potassium hydroxide (KOH) and allow it to stand in the dark for 60 minutes. Wash with 10% aqueous sodium sulfate to separate the phases [4].
- Causality: Saponification hydrolyzes esterified lipids and degrades bulk chlorophylls. If left intact, these matrix components cause severe ion suppression in MS and foul the UHPLC column. Because ϵ,ϵ -carotene is a pure hydrocarbon devoid of esterifiable hydroxyl groups, it remains structurally intact and partitions cleanly into the upper non-saponifiable organic phase.

Step 4: UHPLC Separation via C30 Stationary Phase

- Action: Filter the organic layer through a 0.22 μm PTFE syringe filter and inject it into a UHPLC system equipped with a C30 reversed-phase column [1].
- Causality: Standard C18 columns lack the steric recognition required to separate geometric carotenoid isomers (e.g., distinguishing α -carotene from ϵ -carotene). The extended, rigid alkyl chains of a C30 stationary phase intercalate deeply with the long polyene backbone of the carotenoids, providing superior shape selectivity and baseline resolution of structurally similar isomers.

Self-Validation Checkpoint: To validate extraction efficiency, an internal standard (e.g., β -apo-8'-carotenal) must be spiked into the sample prior to Step 1. Recovery rates must exceed 85%. Furthermore, peak purity must be confirmed via PDA spectral overlay; any deviation from the characteristic three-peaked absorption spectrum of ϵ -carotene indicates co-eluting matrix interference.



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Step-by-step UHPLC extraction and quantification workflow for ϵ,ϵ -carotene.

Table 2: Standardized UHPLC-PDA Parameters for ϵ,ϵ - Carotene

Parameter	Specification
Stationary Phase	C30 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 3 μm)
Mobile Phase A	Methanol / Methyl tert-butyl ether (MTBE) / Water (81:15:4 v/v/v)
Mobile Phase B	Methanol / Methyl tert-butyl ether (MTBE) / Water (6:90:4 v/v/v)
Elution Profile	Time-based linear gradient (95% A decreasing to 5% A over 30 min)
Flow Rate	1.0 mL/min
Detection Wavelength	PDA full scan (200–600 nm); Targeted extraction at 445 nm
Injection Volume	10 μL

References

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